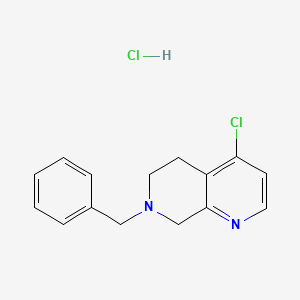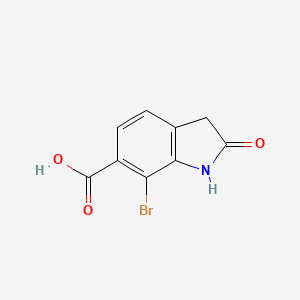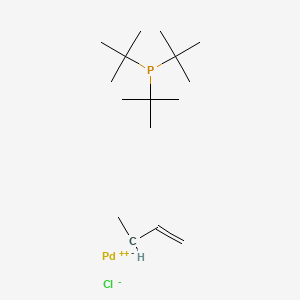![molecular formula C8H4ClN3 B13650693 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 3-position and a cyano group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but with the chlorine atom at the 4-position.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a different fusion pattern of the pyridine and pyrrole rings.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Uniqueness: 3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-4-12-8-1-5(2-10)11-3-6(7)8/h1,3-4,12H |
InChI Key |
PLKYLPFMTLXASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1NC=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


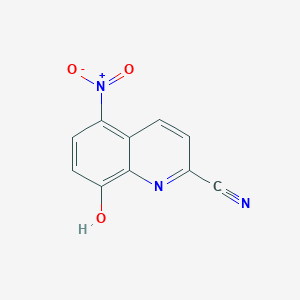
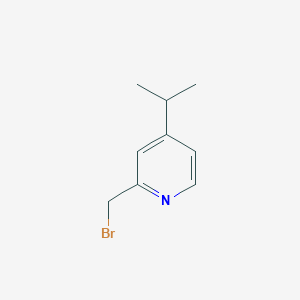
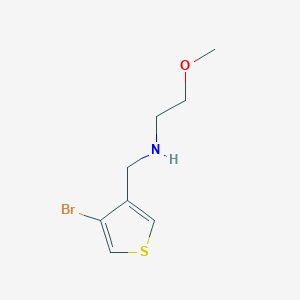
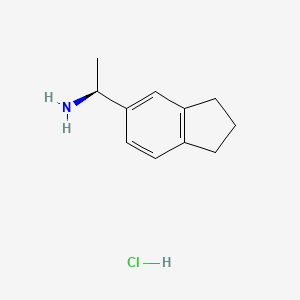
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)

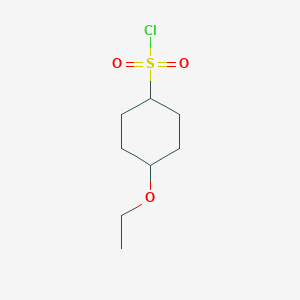
![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)

